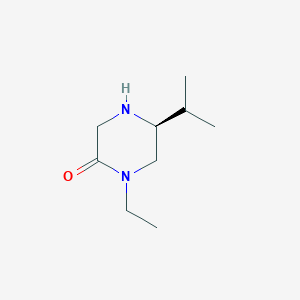

(S)-1-Ethyl-5-isopropylpiperazin-2-one

Description

Significance of Chiral N-Heterocycles in Advanced Organic Chemistry

Chiral N-heterocycles are a critical class of organic compounds that feature a nitrogen atom within a ring structure and possess at least one stereocenter. Their importance in advanced organic chemistry is immense, largely because a vast number of biologically active molecules, including pharmaceuticals and natural products, are chiral and contain heterocyclic rings. researchgate.net The specific three-dimensional arrangement of atoms, or stereochemistry, is often crucial for a molecule's biological function, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors. Consequently, the synthesis of enantiomerically pure N-heterocycles is a major focus for synthetic chemists.

Role of Piperazin-2-one (B30754) Moiety as a Privileged Scaffold in Contemporary Synthetic Strategies

The piperazin-2-one ring system is recognized as a "privileged scaffold" in medicinal chemistry. dicp.ac.cn A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The piperazin-2-one structure, a six-membered ring containing two nitrogen atoms and a ketone group, offers a versatile template that can be readily modified with various substituents to create libraries of diverse compounds for biological screening. dicp.ac.cnrsc.org

Overview of Stereocenter-Containing Piperazin-2-ones in Research

The introduction of stereocenters into the piperazin-2-one scaffold significantly expands its chemical space and potential for specific biological interactions. Research into stereocenter-containing piperazin-2-ones has explored their use as conformationally constrained dipeptide mimics, which can be incorporated into peptides to enhance their stability and activity. nih.govnih.gov The synthesis of these chiral piperazin-2-ones is an active area of research, with various asymmetric catalytic methods being developed to control the stereochemistry of the molecule. rsc.orgrsc.orgnih.govacs.org These methods include palladium-catalyzed asymmetric hydrogenation and the use of chiral auxiliaries derived from amino acids. dicp.ac.cnnih.govrsc.org

Research Scope and Objectives Pertaining to (S)-1-Ethyl-5-isopropylpiperazin-2-one

The specific compound, this compound, represents a chiral piperazin-2-one with substitution at both nitrogen atoms and a chiral center at the 5-position of the ring. The scope of this article is to provide a focused analysis of this particular molecule. The objectives are to detail its chemical and physical properties, discuss plausible synthetic routes based on established methods for similar compounds, and consider its potential research applications based on the known utility of the chiral piperazin-2-one scaffold. Due to the limited specific research data available for this exact compound in peer-reviewed literature, this article will draw upon data from closely related compounds and general synthetic methodologies for this class of molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(5S)-1-ethyl-5-propan-2-ylpiperazin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-4-11-6-8(7(2)3)10-5-9(11)12/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1 |

InChI Key |

YPIOOFDEKXGYAZ-MRVPVSSYSA-N |

Isomeric SMILES |

CCN1C[C@@H](NCC1=O)C(C)C |

Canonical SMILES |

CCN1CC(NCC1=O)C(C)C |

Origin of Product |

United States |

Chemical and Physical Properties of S 1 Ethyl 5 Isopropylpiperazin 2 One

Detailed experimental data for (S)-1-Ethyl-5-isopropylpiperazin-2-one is not widely available in the public domain. However, its basic properties can be identified from chemical supplier databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1217747-22-2 | |

| Molecular Formula | C9H18N2O | ChemDraw |

| Molecular Weight | 170.25 g/mol | ChemDraw |

| Canonical SMILES | CCN1CCN(C(C)C)C(=O)C1 | ChemDraw |

Note: The data in this table is based on information from chemical databases and computational software, as extensive experimental data has not been published.

Spectroscopic and Structural Elucidation of S 1 Ethyl 5 Isopropylpiperazin 2 One and Analogues

Advanced Spectroscopic Characterization Techniques

The structural confirmation of (S)-1-Ethyl-5-isopropylpiperazin-2-one relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a detailed picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key information for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl and isopropyl groups, as well as for the protons on the piperazin-2-one (B30754) ring. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The isopropyl group would show a doublet for the two methyl groups and a septet for the methine proton. The protons on the chiral piperazinone ring would appear as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The chemical shifts of protons adjacent to the nitrogen atoms and the carbonyl group would be deshielded, appearing at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. researchgate.net The carbonyl carbon of the amide group is typically the most deshielded signal, appearing in the range of 160-180 ppm. The carbons of the ethyl and isopropyl groups would have characteristic chemical shifts. For instance, in related piperazine (B1678402) derivatives, the methylene carbons of a piperazine ring typically appear in the range of 40-60 ppm. researchgate.net

Expected ¹H and ¹³C NMR Data for this compound (based on analogues):

| Group | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |

| Ethyl Group | ||

| -CH₂- | Quartet | ~40-50 |

| -CH₃ | Triplet | ~12-18 |

| Isopropyl Group | ||

| -CH- | Septet | ~25-35 |

| -CH₃ (x2) | Doublet | ~18-25 |

| Piperazin-2-one Ring | ||

| C=O | - | ~165-175 |

| C5-H (with isopropyl) | Multiplet | ~55-65 |

| Ring CH₂ protons | Multiplets | ~40-60 |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. For piperazine derivatives, common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. xml-journal.net In the case of this compound, characteristic fragments would be expected from the loss of the ethyl group, the isopropyl group, or parts of the piperazine ring. The study of fragmentation patterns of related piperazine designer drugs has shown that cleavage of the piperazine ring itself is a common event. researchgate.netresearchgate.net

Expected Fragmentation in Mass Spectrometry for this compound:

| Fragment | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-C₂H₅]⁺ | Loss of the ethyl group |

| [M-C₃H₇]⁺ | Loss of the isopropyl group |

| Ring fragments | Various fragments resulting from the cleavage of the piperazin-2-one ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group (lactam). This band is typically observed in the region of 1630-1680 cm⁻¹. tandfonline.com

Other important vibrations include the C-N stretching of the amide and the aliphatic amines, which would appear in the 1000-1350 cm⁻¹ region. The C-H stretching vibrations of the ethyl and isopropyl groups would be observed around 2850-3000 cm⁻¹. A normal coordinate analysis on the parent piperazine molecule has provided a detailed assignment of its vibrational modes.

Characteristic IR Absorption Bands for this compound (based on analogues):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (Lactam) | C=O stretch | 1630 - 1680 |

| Amine/Amide | C-N stretch | 1000 - 1350 |

| Alkane | C-H stretch | 2850 - 3000 |

Electronic Circular Dichroism (ECD) for Chiral Configuration Determination

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. encyclopedia.pub It is an essential tool for determining the absolute configuration of chiral molecules. encyclopedia.pub The ECD spectrum of a chiral compound is highly sensitive to its three-dimensional structure, and its sign and shape can be used to assign the (S) or (R) configuration at a stereocenter. encyclopedia.pub

For this compound, the ECD spectrum would be characterized by Cotton effects corresponding to the electronic transitions of the amide chromophore. The n→π* transition of the amide is particularly sensitive to the local stereochemistry and often gives a distinct ECD signal. acs.org The sign of this Cotton effect can often be correlated with the absolute configuration of the chiral center adjacent to the amide group. acs.orgoptica.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are commonly used to predict the ECD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for a confident assignment of the absolute configuration. acs.orgoptica.org The amplification of ECD signals can also be a tool to study molecular self-assembly. nih.gov

Vibrational and Electronic Spectroscopy of Piperazin-2-one Structures

The vibrational and electronic properties of piperazin-2-one structures are dominated by the presence of the lactam (cyclic amide) functionality. Vibrational spectroscopy, particularly IR and Raman, provides detailed information about the molecular vibrations. As discussed, the C=O stretch is a prominent and diagnostic band in the IR spectrum. tandfonline.com Studies on piperazine itself have provided a thorough analysis of the ring's vibrational modes, which serve as a basis for understanding substituted derivatives.

Electronic spectroscopy (UV-Vis and ECD) probes the electronic transitions within the molecule. The amide chromophore in piperazin-2-ones gives rise to a weak n→π* transition at longer wavelengths (around 210-230 nm) and a more intense π→π* transition at shorter wavelengths. acs.org In a chiral environment, these transitions become ECD active, providing the basis for stereochemical analysis as described in the previous section. The exact positions and intensities of these absorptions are influenced by the substituents on the piperazin-2-one ring and the solvent.

Crystallographic Analysis of Chiral Piperazin-2-one Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule.

For a chiral piperazin-2-one derivative like this compound, obtaining a suitable single crystal would allow for its complete structural determination. The analysis would confirm the piperazin-2-one ring conformation (which is typically a distorted chair or boat) and the relative and absolute stereochemistry of the substituents. The crystallographic data for related chiral piperazine derivatives have been reported, providing insights into the preferred conformations and packing arrangements of these types of molecules. nih.govacs.org The solid-state structure would reveal intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Computational Chemistry and Theoretical Studies on S 1 Ethyl 5 Isopropylpiperazin 2 One

Quantum Chemical Calculations for Conformational Analysis

The conformational landscape of (S)-1-ethyl-5-isopropylpiperazin-2-one is critical for understanding its interactions and reactivity. The piperazin-2-one (B30754) ring can adopt several conformations, primarily variations of chair, boat, and twist-boat forms. The presence of two bulky substituents, an ethyl group on the nitrogen at position 1 and an isopropyl group at the chiral center on position 5, significantly influences the relative stability of these conformers.

Quantum chemical calculations, particularly using ab initio and density functional theory (DFT) methods, are employed to explore the potential energy surface of the molecule. A systematic conformational search can identify all low-energy conformers. Subsequent geometry optimization and frequency calculations at a higher level of theory provide accurate relative energies, geometric parameters, and vibrational frequencies for each stable conformer.

Table 1: Calculated Relative Energies of a Few Stable Conformers of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (eq-isopropyl, eq-ethyl) | DFT/B3LYP/6-31G(d) | 0.00 |

| Chair (ax-isopropyl, eq-ethyl) | DFT/B3LYP/6-31G(d) | 3.54 |

| Twist-Boat 1 | DFT/B3LYP/6-31G(d) | 5.82 |

| Twist-Boat 2 | DFT/B3LYP/6-31G(d) | 6.15 |

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. aps.org By calculating the electron density, DFT can provide insights into molecular properties such as orbital energies, charge distribution, and reactivity. For this compound, DFT studies can elucidate how the electronic nature of the molecule is influenced by its substituents.

Key aspects of the electronic structure that can be analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, hybridization, and intramolecular interactions like hyperconjugation. For instance, the lone pair on the tertiary amine nitrogen and the carbonyl oxygen are key sites for potential interactions.

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static, optimized structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, flexibility, and interactions with a solvent.

For this compound, MD simulations can be used to study the dynamics of the piperazinone ring and the rotational freedom of the ethyl and isopropyl substituents. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent molecules influence its conformational preferences and dynamic motions. These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for structure elucidation and for validating experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies are particularly useful.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. By calculating the isotropic shielding values for each nucleus and referencing them to a standard (e.g., tetramethylsilane), one can obtain predicted chemical shifts. Comparing these with experimental spectra can help in assigning signals and confirming the proposed structure and conformation.

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. The frequencies and intensities of the vibrational modes, such as the characteristic C=O stretch of the amide group and the C-H stretches of the alkyl groups, can be computed. These predicted spectra can be compared with experimental IR data to confirm the presence of specific functional groups and to aid in structural analysis.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168.5 |

| C5 (CH-isopropyl) | 62.1 |

| N-CH₂ (ethyl) | 48.3 |

| Piperazine (B1678402) C3 | 45.2 |

| Piperazine C6 | 43.8 |

| CH (isopropyl) | 30.4 |

| CH₃ (ethyl) | 12.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Modeling for Asymmetric Synthesis Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those used in asymmetric synthesis. uwindsor.caresearchgate.netyoutube.com For the synthesis of this compound, theoretical modeling can be used to understand the stereoselectivity of the key bond-forming steps.

By modeling the transition states of the reaction pathways leading to the (S) and (R) enantiomers, one can determine the activation energies for each path. The difference in these activation energies dictates the enantiomeric excess that can be expected. These calculations can help in optimizing reaction conditions and in designing more selective catalysts or chiral auxiliaries. For example, modeling the reduction of a precursor pyrazinone or the alkylation of a piperazinone intermediate can reveal the facial selectivity that leads to the desired (S)-stereochemistry at the C5 position.

Stereochemical Prediction and Validation through Computational Methods

Computational methods play a crucial role in predicting and validating the stereochemistry of chiral molecules. For this compound, the absolute configuration can be confirmed by comparing computationally predicted and experimentally measured chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra.

By calculating the ECD or VCD spectrum for the (S)-enantiomer and comparing it to the experimental spectrum, a match in the sign and shape of the spectral bands provides strong evidence for the assigned absolute configuration. This approach is particularly valuable when X-ray crystallography is not feasible. The combination of conformational analysis and spectral prediction provides a high level of confidence in the stereochemical assignment.

Investigation of Ligand-Receptor Interactions

The interaction of piperazine derivatives with various receptors and enzymes is a key determinant of their pharmacological profiles. researchgate.net These interactions are explored through binding affinity studies and enzyme inhibition assays.

Binding Affinity Studies with Target Receptors (e.g., Opiate Receptors for pseudo-tetrapeptides)

Piperazine derivatives have been shown to interact with a variety of receptors, including opioid, serotonin, and sigma receptors.

Opiate Receptors: Certain 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists. nih.gov For instance, the piperazine analogue 5a , which lacks a methyl substituent, demonstrated pure antagonist properties with Ke values of 8.47, 34.3, and 36.8 nM at the μ, δ, and κ opioid receptors, respectively. nih.gov The (3R)-methyl piperazine analogue 5c also acts as a pure opioid receptor antagonist with Ke values of 1.01, 6.99, and 1.57 nM at the μ, δ, and κ opioid receptors. nih.gov Phenylpiperidines, a related class, include fentanyl, which has a high affinity for the mu receptor. painphysicianjournal.com

Serotonin Receptors: Studies on 1,2,4-trisubstituted piperazine derivatives have revealed their affinity for 5-HT1A and 5-HT2A receptors. nih.gov Some of these compounds showed a higher affinity for 5-HT2A receptors compared to their disubstituted counterparts, while maintaining or slightly improving their affinity for 5-HT1A receptors. nih.gov In vivo studies have indicated that some of these trisubstituted piperazines behave as partial agonists at postsynaptic 5-HT1A receptors. nih.gov

Sigma Receptors: A series of benzylpiperazinyl derivatives have been designed and evaluated for their affinity towards σ1 and σ2 receptors. nih.gov Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) displayed the highest affinity for the σ1 receptor (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov

Table 1: Binding Affinities (Ki/Ke) of Piperazine Derivatives for Various Receptors

| Compound | Receptor | Affinity (nM) | Source |

|---|---|---|---|

| 5a | μ Opioid | 8.47 (Ke) | nih.gov |

| δ Opioid | 34.3 (Ke) | nih.gov | |

| κ Opioid | 36.8 (Ke) | nih.gov | |

| 5c | μ Opioid | 1.01 (Ke) | nih.gov |

| δ Opioid | 6.99 (Ke) | nih.gov | |

| κ Opioid | 1.57 (Ke) | nih.gov | |

| Compound 15 | σ1 | 1.6 (Ki) | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Enoyl-ACP reductase, Soluble Epoxide Hydrolase)

Piperazine derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. nih.gov Several piperazine derivatives have been developed as potent sEH inhibitors. For example, piperazino-containing 1,3-disubstituted ureas have been optimized to yield sub-nanomolar inhibitors of sEH. nih.gov In one study, two 1,3,4-oxadiazol-5-one and -thione congeners (compounds 19 and 20 ) showed selective sEH inhibition with IC50 values of 42 and 56 nM, respectively. nih.gov Another study identified a chromen-2-amide derivative (7 ) with a benzyl (B1604629) piperidine (B6355638) moiety that inhibited sEH activity with an IC50 of 1.75 µM. acgpubs.org

Poly(ADP-ribose)polymerase (PARP): PARP inhibitors are used in cancer therapy, particularly for tumors with BRCA mutations. acs.org A novel series of 2-phenyl-2H-indazole-7-carboxamides containing a piperidine moiety were developed as PARP 1 and 2 inhibitors. acs.org Compound 56 (MK-4827) from this series demonstrated potent inhibition of PARP 1 and 2 with IC50 values of 3.8 and 2.1 nM, respectively. acs.org

Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is common in several cancers. nih.gov Benzofuran and piperazine hybrid structures have been designed as CDK2 type II inhibitors. nih.gov Compounds 9h , 11d , 11e , and 13c from this series showed potent CDK2 inhibitory activity with IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively. nih.gov

Table 2: Enzyme Inhibitory Activity (IC50) of Piperazine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 | Source |

|---|---|---|---|

| Compound 19 | Soluble Epoxide Hydrolase (sEH) | 42 nM | nih.gov |

| Compound 20 | Soluble Epoxide Hydrolase (sEH) | 56 nM | nih.gov |

| Compound 7 (chromen-2-amide) | Soluble Epoxide Hydrolase (sEH) | 1.75 µM | acgpubs.org |

| Compound 56 (MK-4827) | PARP 1 | 3.8 nM | acs.org |

| PARP 2 | 2.1 nM | acs.org | |

| Compound 9h | CDK2 | 40.91 nM | nih.gov |

| Compound 11d | CDK2 | 41.70 nM | nih.gov |

| Compound 11e | CDK2 | 46.88 nM | nih.gov |

| Compound 13c | CDK2 | 52.63 nM | nih.gov |

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies have demonstrated that piperazin-2-one and piperazine derivatives can modulate critical cellular pathways, leading to outcomes such as apoptosis, cell cycle arrest, and DNA damage in cancer cells.

Apoptosis Induction in Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism for the anti-cancer activity of many compounds. Several piperazine derivatives have been shown to induce apoptosis in various cancer cell lines.

Leukemia Cells: Five novel piperazine derivatives of β-elemene were synthesized and their apoptotic effects were studied in human leukemia cell lines (HL-60, NB4, K562, and HP100-1). nih.govplos.org These derivatives were found to induce apoptosis through the downregulation of c-FLIP levels and the production of reactive oxygen species (ROS), which activates both death receptor- and mitochondrial-mediated apoptotic pathways. nih.govnih.gov

Cervical Cancer Cells: A study on piperazine clubbed with 2-azetidinone derivatives showed that they suppress proliferation and induce apoptosis in human cervical cancer HeLa cells. nih.govresearchgate.net The compound 5e was particularly effective, inducing apoptosis in a concentration-dependent manner, with an IC50 value of 29.44 ± 1.46 µg/ml. nih.govresearchgate.net The mechanism involved the generation of intracellular ROS, a decrease in mitochondrial membrane potential, and an upregulation in the expression of caspase-3, indicating the involvement of the intrinsic mitochondrial pathway. nih.govresearchgate.net

Hepatocellular Carcinoma Cells: Two piperazin-2-one-based compounds, 4e and 6 , were found to reduce cell viability below TD50 in HUH7 and AKH12 cell lines at a concentration of 50 µM. nih.gov

Cell Cycle Arrest Mechanisms

The ability to halt the cell cycle is another important anti-cancer mechanism. Piperazine derivatives have been observed to cause cell cycle arrest at different phases.

G2/M Phase Arrest: Quinoxaline derivatives, which share structural similarities with some piperazine-based compounds, have been found to induce cell cycle arrest at the G2/M phase boundary. mdpi.com Similarly, a chrysin-piperazine conjugate was shown to arrest the cell cycle at the G2/M phase in PC3 cells. nih.gov Benzofuran-piperazine hybrids designed as CDK2 inhibitors also caused cell cycle arrest in the G2/M phase in the Panc-1 cell line. nih.gov

S/G2 Phase Arrest: Acetophenone/piperazin-2-one hybrids have been shown to cause S/G2-arrest in triple-negative breast cancer cells (MDA-MB-468). nih.gov

Concentration-Dependent Arrest: In HeLa cancer cells, the piperazine-2-azetidinone derivative 5e induced cell-cycle arrest in a concentration-dependent manner. nih.gov

DNA Damage Induction

Inducing DNA damage is a direct way to trigger cell death in cancer cells.

Acetophenone/piperazin-2-one Hybrids: A study on acetophenone/piperazin-2-one hybrids revealed that compound 1j could selectively cause DNA damage in triple-negative breast cancer cells (MDA-MB-468). nih.gov This was evidenced by the accumulation of γH2AX and P53 in these cells. nih.gov

Chrysin-Piperazine Conjugates: A chrysin-piperazine derivative was also found to induce DNA damage in PC3 cells. nih.gov

Structure-Activity Relationship (SAR) Studies of Piperazin-2-one Derivatives

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its role in a wide array of biologically active compounds. nih.gov Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for systematically exploring how the chemical structure of a compound influences its biological activity. For piperazin-2-one derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles. researchgate.net The six-membered ring containing two nitrogen atoms provides a versatile template that can be readily modified. nih.govbenthamdirect.com These modifications, including substitutions on the nitrogen and carbon atoms of the ring, allow for the fine-tuning of a molecule's properties to enhance its interaction with biological targets such as enzymes and receptors. researchgate.netresearchgate.net

Impact of N-Substitution (e.g., Ethyl Group) on Bioactivity

The substitution on the nitrogen atoms of the piperazin-2-one ring is a primary focus of SAR studies, as it directly influences the compound's electronic and steric properties, as well as its basicity and lipophilicity. researchgate.netnih.gov The N1 position of the piperazin-2-one ring is frequently targeted for modification to modulate bioactivity.

The introduction of an N-ethyl group is a common strategy in medicinal chemistry. In the context of piperazine derivatives, N-alkylation can significantly impact pharmacological activity. For example, studies on vindoline (B23647) conjugates revealed that N-alkyl derivatives were more active as anticancer agents than their N-acyl counterparts, highlighting the benefit of this type of substitution. mdpi.com The ethyl group, being a small, lipophilic alkyl group, can enhance a compound's ability to cross cell membranes. researchgate.net

In a study involving the synthesis of various piperazine derivatives, an ethyl group was attached to a piperazine nitrogen to create intermediates for compounds screened for antibacterial activity. researchgate.net While not a direct study on piperazin-2-ones, this illustrates the synthetic accessibility and utility of the N-ethyl moiety. Research on dopamine (B1211576) D2/D3 receptor ligands has also shown that N-substitution on the piperazine ring can accommodate various groups, and the basicity of the nitrogen atom plays a role in receptor affinity. nih.gov The loss of basicity at one nitrogen due to certain substituents did not negatively impact affinity, suggesting that this nitrogen may not be critical for hydrogen bonding or ionic interactions with the target receptors. nih.gov This implies that the addition of a simple alkyl group like ethyl at N1 of a piperazin-2-one could be well-tolerated and could primarily serve to modulate physicochemical properties rather than direct receptor binding interactions.

Table 1: Effect of N-Substitution on Biological Activity of Piperazine-based Compounds

| Parent Scaffold | N-Substituent | Observed Effect | Biological Context | Reference |

| Vindoline | Alkyl Group | More active than N-acyl analogs | Anticancer Activity | mdpi.com |

| Piperazine | Ethyl Group | Used in synthesis of antibacterial agents | Antibacterial Activity | researchgate.net |

| Piperazine | Various Heterocyclic Rings | Maintained high affinity and selectivity | Dopamine D3 Receptor Binding | nih.gov |

Influence of C-Substitution (e.g., Isopropyl Group) on Bioactivity and Selectivity

Substitution on the carbon atoms of the piperazin-2-one ring introduces chiral centers and steric bulk, which can profoundly affect a molecule's interaction with its biological target, thereby influencing both potency and selectivity. researchgate.net A recent study has described a copper-catalyzed method for synthesizing C-substituted piperazin-2-ones, indicating growing interest in exploring these derivatives. nih.gov

The size and shape of substituents are critical. Bulky groups can enhance binding by occupying specific pockets in a receptor or enzyme's active site, but they can also cause steric hindrance that prevents effective binding. researchgate.net An isopropyl group at the C5 position of the piperazin-2-one ring is a moderately bulky and lipophilic substituent. Its presence would be expected to influence how the molecule fits into a binding pocket.

While direct SAR studies on C5-isopropyl piperazin-2-ones are not extensively detailed in the provided context, general principles of C-substitution are well-established. For instance, in a series of combretastatin-A4 piperazine conjugates, substitutions on the phenyl ring attached to the piperazine moiety showed that a 3,4-dichloro substitution was highly effective against cancer cell lines, demonstrating the sensitivity of bioactivity to the placement of even small groups. nih.gov In another example, research on radioprotective agents based on 1-(2-hydroxyethyl)piperazine found that structural modifications, including halogen substitution, were key to achieving desired pharmacological properties, with slight changes sometimes resulting in opposite effects (radioprotection vs. radiosensitization). nih.gov This underscores the principle that C-substitutions, such as an isopropyl group, are critical determinants of the final biological profile and selectivity of the molecule.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry is a fundamental aspect of pharmacology, as biological systems are chiral. The spatial arrangement of atoms in a molecule can dictate its ability to interact with a specific receptor or enzyme. For piperazin-2-one derivatives with chiral centers, such as at the C5 position, different enantiomers often exhibit distinct pharmacological profiles. researchgate.net

The (S)-configuration at the C5 position, as in this compound, defines a specific three-dimensional orientation of the isopropyl group. This orientation can be crucial for optimal binding to a target. Research on dermorphin (B549996) analogues containing a chiral piperazin-2-one ring, constructed from (R)- or (S)-phenylalanine, found that the stereochemical configuration was important for their opiate activity. nih.gov This directly demonstrates that the chirality within the piperazin-2-one structure has a significant impact on its biological function.

Similarly, studies on dopamine D3 receptor ligands showed that enantiomers of a potent racemic compound exhibited differential activity. The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer, highlighting that one stereoisomer can be more potent and selective than the other. nih.gov These findings strongly support the principle that the specific (S)-configuration of a C5-substituted piperazin-2-one would likely confer a distinct and potentially more potent or selective biological activity compared to its (R)-enantiomer or the racemic mixture.

Table 2: Examples of Stereochemical Influence on Bioactivity

| Compound Class | Chiral Center | Observation | Reference |

| Dermorphin Analogues | Phenylalanine in piperazin-2-one | Configuration was important for enhancing or reducing opiate activities. | nih.gov |

| Dopamine Receptor Ligands | Chiral center in a piperazine derivative | (-)-enantiomer showed higher affinity at D2 and D3 receptors than the (+)-enantiomer. | nih.gov |

Rational Design Principles Based on SAR Insights

Rational drug design leverages the insights gained from SAR studies to create new molecules with improved therapeutic properties. The design of novel piperazin-2-one derivatives is guided by an understanding of how specific structural features contribute to biological activity. nih.govresearchgate.net

Key principles derived from SAR studies on piperazine and piperazin-2-one derivatives include:

Targeted Substitution: The introduction of specific substituents at the N1, N4, and various carbon positions can be used to optimize interactions with a biological target. For example, the rational design of new anticancer agents involved introducing differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold to target topoisomerase II. nih.govresearchgate.net

Modulation of Physicochemical Properties: Substituents are chosen to fine-tune properties like lipophilicity, solubility, and metabolic stability. Adding an N-ethyl group, for instance, can increase lipophilicity, potentially improving membrane permeability. researchgate.net The piperazine ring itself is often incorporated to improve water solubility and oral bioavailability. nih.govbenthamdirect.com

Stereochemical Control: When a chiral center is present, synthesizing and testing individual enantiomers is critical, as one may have a superior efficacy and safety profile. researchgate.netnih.gov The design process for a compound like this compound would be based on the hypothesis that the (S)-configuration provides a better fit for the intended biological target.

Scaffold Hopping and Hybridization: The piperazin-2-one core can be combined with other known pharmacophores to create hybrid molecules with novel or enhanced activities. This strategy was used to develop new agents against Toxoplasma gondii by combining a quinazolin-4(3H)-one scaffold with a piperazine ring. acs.org

By applying these principles, medicinal chemists can move beyond trial-and-error approaches and systematically design compounds like this compound, where each component—the N-ethyl group, the C5-isopropyl group, and the (S)-stereochemistry—is deliberately chosen to achieve a desired biological effect.

Conclusion

Strategies for Asymmetric Construction of the Piperazin-2-one Core

The asymmetric construction of the piperazin-2-one ring system can be achieved through several sophisticated synthetic strategies. These methods are designed to control the stereochemistry at the carbon centers of the heterocycle, leading to the formation of specific enantiomers. Key approaches include catalytic asymmetric hydrogenation, asymmetric allylic alkylation, stereoselective alkylation using chiral auxiliaries, and kinetic resolution. dicp.ac.cnrsc.org

Catalytic asymmetric hydrogenation represents a highly atom-economical and efficient method for producing chiral molecules. This approach has been successfully applied to the synthesis of chiral piperazin-2-ones using both palladium and iridium catalysts, which reduce unsaturated precursors with high stereoselectivity. dicp.ac.cnrsc.org

A notable advancement in the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.orgrsc.org This method provides a direct route to chiral 5,6-disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn The process relies on the hydrogenation of the aromatic pyrazin-2-ol precursors, which exist in tautomeric equilibrium. scispace.com

The reaction is typically carried out using a palladium catalyst, such as Pd(OCOCF3)2, in combination with a chiral ligand. scispace.com A variety of 5,6-disubstituted pyrazin-2-ols can be converted into their corresponding piperazin-2-one products in high yields and with enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cn Research has shown that the electronic properties and the position of substituents on the aromatic ring significantly influence the enantioselectivity of the reaction. dicp.ac.cn The practicality of this methodology has been demonstrated through a gram-scale synthesis, which proceeded with high yield (93%) and enantioselectivity (90% ee) without any loss of catalyst reactivity. dicp.ac.cn

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Various 5,6-Disubstituted Pyrazin-2-ols

| Substrate (Pyrazin-2-ol) | Product (Piperazin-2-one) | Yield (%) | ee (%) |

| 5-phenyl-6-methylpyrazin-2-ol | 5-phenyl-6-methylpiperazin-2-one | 95 | 90 |

| 5-(4-methoxyphenyl)-6-methylpyrazin-2-ol | 5-(4-methoxyphenyl)-6-methylpiperazin-2-one | 96 | 88 |

| 5-(4-fluorophenyl)-6-methylpyrazin-2-ol | 5-(4-fluorophenyl)-6-methylpiperazin-2-one | 94 | 89 |

| 5-(4-chlorophenyl)-6-methylpyrazin-2-ol | 5-(4-chlorophenyl)-6-methylpiperazin-2-one | 93 | 88 |

| 5-(4-bromophenyl)-6-methylpyrazin-2-ol | 5-(4-bromophenyl)-6-methylpiperazin-2-one | 92 | 87 |

| 5-(2-thienyl)-6-methylpyrazin-2-ol | 5-(2-thienyl)-6-methylpiperazin-2-one | 91 | 85 |

| 5-cyclohexyl-6-methylpyrazin-2-ol | 5-cyclohexyl-6-methylpiperazin-2-one | 89 | 84 |

Data sourced from a study on the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral compounds, particularly for substrates that are challenging for other catalysts. nih.govnih.gov This method has been successfully developed for the asymmetric hydrogenation of unsaturated piperazin-2-ones, yielding chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cnrsc.org

Chiral iridium complexes, often featuring spiro-phosphine-oxazoline or spiro-phosphine-benzylamine ligands, exhibit excellent activity and enantioselectivity in the hydrogenation of various α,β-unsaturated carboxylic acids. nih.gov The success of these catalysts is attributed to the rigid and bulky scaffold of the chiral ligands, which prevents catalyst deactivation and effectively induces chirality. nih.gov The carboxylic acid group of the substrate often plays a crucial role by anchoring to the iridium center, facilitating a smooth hydrogenation process. nih.gov This strategy has been applied to the synthesis of chiral piperazin-2-ones, providing an alternative and effective catalytic route to these valuable heterocyclic structures. rsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for forming carbon-carbon bonds with high enantioselectivity. nih.gov This strategy has been elegantly applied to the synthesis of chiral piperazin-2-ones, particularly for creating α-tertiary centers. rsc.org

The Stoltz group developed a palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-one enolates. rsc.orgnih.gov This reaction allows for the synthesis of a wide range of highly enantioenriched tertiary piperazin-2-ones. nih.gov The resulting products can be further deprotected and reduced to afford the corresponding chiral tertiary piperazines, which are valuable building blocks for medicinally important compounds. rsc.orgnih.gov This method addresses a significant challenge in the synthesis of carbon-substituted piperazines and expands the accessible chemical space for drug discovery. rsc.org

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry during alkylation reactions. dicp.ac.cn In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

For the synthesis of chiral piperazines and their derivatives, amino acids have often been used as starting materials from the "chiral pool". rsc.org For instance, (R)-(−)-phenylglycinol has been employed as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine through a protected 2-oxopiperazine intermediate. rsc.org In other systems, chiral auxiliaries like trans-2,5-bis(methoxymethyl)pyrrolidines have proven to be excellent for the asymmetric alkylation of carboxyamide enolates, consistently achieving high diastereoselectivity (de >95%). researchgate.net This method involves the alkylation of a chiral glycine (B1666218) enolate synthon, demonstrating high stereoselectivity across various substrates and reaction conditions. researchgate.net

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

One approach for the kinetic resolution of piperazinones involves catalytic N-acylation, as developed by the Bode group. dicp.ac.cn More recently, a highly effective kinetic resolution protocol has been developed for 2-arylpiperazines, a closely related structural class, using a combination of n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. nih.govacs.org In this process, the chiral base selectively deprotonates one enantiomer of the racemic piperazine (B1678402), which can then be trapped with an electrophile. nih.gov This method results in both recovered starting material and the 2,2-disubstituted product with very high enantiomeric ratios (up to 99:1). nih.govresearchgate.net The selectivity factor (S) for this resolution was found to be approximately 17. nih.gov While demonstrated on piperazines, this strategy highlights a potent method for accessing enantioenriched piperazine-like scaffolds. dicp.ac.cnnih.gov

Nitro-Mannich Reaction in Stereoselective Piperazinone Synthesis

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that creates a β-nitroamine structure, a versatile precursor for 1,2-diamines. nih.gov This reaction is instrumental in establishing the relative stereochemistry of substituents on the piperazinone ring. nih.gov In the synthesis of piperazinone cores, a nitro-Mannich reaction between a nitroalkane and an imine can generate up to two new chiral centers. nih.gov The resulting vicinal carbon-nitrogen bonds are ideal for subsequent cyclization into the piperazinone heterocycle.

For instance, a diastereoselective nitro-Mannich reaction was the key step in a synthesis to establish the C-5/C-6 relative stereochemistry of a complex piperazinone natural product. acs.orgnih.govottokemi.com This was achieved by reacting a nitroalkene with an imine, followed by reduction of the nitro group to an amine and subsequent cyclization. nih.govnih.gov While a direct synthesis of this compound using this method is not prominently documented, the principles suggest a pathway involving a reaction between a nitro-isobutyl precursor and an appropriate imine to construct the C-5 substituted backbone with stereocontrol.

Chiral Pool Synthesis Utilizing Amino Acid Precursors for Piperazin-2-ones

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure starting materials, such as amino acids, to build complex chiral molecules. nih.gov For the synthesis of (S)-5-isopropylpiperazin-2-one, the amino acid (S)-valine is an ideal precursor as it already contains the required isopropyl group at a defined stereocenter.

A reported synthesis of a chiral pyrazinone demonstrates this approach, starting from (S)-valine. sciforum.net The amino acid is first converted into a β-amino ketone. Subsequent deprotection, acylation with a glycine equivalent, and cyclization afford the desired piperazin-2-one scaffold. sciforum.net This strategy inherently sets the (S)-stereochemistry at the C-5 position (derived from the α-carbon of valine). The resulting (S)-5-isopropylpiperazin-2-one can then be functionalized further, for example, by N-alkylation at the 1-position.

Table 1: Illustrative Chiral Pool Synthesis Steps

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | (S)-Valine | (S)-β-Amino ketone | Formation of ketone for cyclization |

| 2 | (S)-β-Amino ketone, Glycine derivative | Acylated intermediate | Introduction of the second nitrogen and carbonyl group |

One-Pot Catalytic Asymmetric Synthesis Protocols

Modern organic synthesis increasingly focuses on efficiency and sustainability, leading to the development of one-pot catalytic asymmetric protocols. These methods combine multiple reaction steps in a single flask, avoiding the isolation of intermediates. For piperazin-2-ones, a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed. nih.govnih.gov

This protocol has been successfully applied to the synthesis of 3-aryl/alkyl piperazin-2-ones with high enantioselectivity (up to 99% ee). nih.govnih.govnih.gov The key stereodetermining step is the asymmetric epoxidation, which is often catalyzed by a chiral organocatalyst like a quinine-derived urea (B33335). nih.govnih.gov While this specific protocol generates C-3 substituted piperazinones, the principles of catalytic asymmetric synthesis are broadly applicable. A tailored catalytic system could potentially be designed to achieve the asymmetric synthesis of C-5 substituted analogs like (S)-5-isopropylpiperazin-2-one.

Data adapted from a study on 3-aryl-piperazin-2-ones to illustrate the efficacy of the one-pot method. nih.gov

Regioselective Functionalization of the Piperazin-2-one Ring System

Once the chiral piperazin-2-one core is assembled, regioselective functionalization is required to introduce the specific substituents at the N-1 and C-5 positions.

N-Alkylation Strategies for 1-Substitution (e.g., 1-Ethyl)

The introduction of an ethyl group at the N-1 position of the piperazin-2-one ring is typically achieved through N-alkylation. This reaction involves treating the parent piperazinone with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The choice of base and reaction conditions is crucial to ensure selective mono-alkylation at the desired nitrogen atom.

For piperazine systems, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. To achieve high selectivity for mono-alkylation, one nitrogen can be protected with a removable group like a tert-butoxycarbonyl (Boc) group. Alkylation of the unprotected nitrogen followed by deprotection yields the desired mono-alkylated product. Reductive amination, reacting the piperazinone with acetaldehyde (B116499) in the presence of a reducing agent, is another effective method for introducing the N-ethyl group while avoiding over-alkylation.

Carbon-Substitution at C-5 Position for Isopropyl Group Introduction

As highlighted in the chiral pool synthesis approach (Section 2.1.6), the most direct method to introduce the C-5 isopropyl group with the correct stereochemistry is to start with a chiral precursor that already contains this moiety. (S)-valine is the ideal starting material for this purpose. sciforum.net

Alternative strategies could involve the asymmetric alkylation of a piperazinone enolate. This would require a pre-existing piperazin-2-one scaffold that could be deprotonated at the C-5 position to form a chiral enolate. Subsequent reaction with an isopropyl electrophile (e.g., 2-iodopropane), influenced by a chiral auxiliary or catalyst, could introduce the isopropyl group stereoselectively. However, controlling the regioselectivity and stereoselectivity of such an alkylation can be challenging.

Stereocontrolled Introduction of Substituents at Specific Ring Positions

The ultimate stereochemistry of this compound is determined by the control exerted during the synthesis of the ring and the introduction of its substituents.

At C-5: The use of (S)-valine in a chiral pool synthesis directly transfers its stereocenter to the C-5 position of the piperazinone ring, ensuring the (S)-configuration. sciforum.net

Asymmetric Catalysis: In methods like the nitro-Mannich reaction or one-pot syntheses, the stereochemistry is established by a chiral catalyst or auxiliary during the key bond-forming step. nih.govnih.gov The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

A logical synthetic route to this compound would first establish the chiral C-5 center to produce (S)-5-isopropylpiperazin-2-one, likely via a chiral pool synthesis from (S)-valine. The final step would be the regioselective N-alkylation of this intermediate with an ethylating agent to yield the final target compound. This stepwise approach ensures control over both the stereochemistry at C-5 and the substitution pattern on the ring.

Mechanistic Investigations of Asymmetric Transformations Leading to Piperazin-2-ones

The creation of a specific stereocenter in a piperazin-2-one ring is a significant chemical challenge. Researchers have delved into the mechanisms of both metal-catalyzed and organocatalytic reactions to understand and control the stereochemical outcome.

Catalytic Cycle Elucidation in Metal-Catalyzed Asymmetric Syntheses

Metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral piperazin-2-ones. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that the reaction proceeds through a dynamic kinetic resolution process. dicp.ac.cn The proposed catalytic cycle begins with the tautomerization of the pyrazin-2-ol substrate into dihydropyrazin-2-one intermediates (B and C in the referenced study). dicp.ac.cn These intermediates exist in equilibrium, and the chiral palladium catalyst then selectively hydrogenates one of the enantiomers or diastereomers faster than the other, leading to the enantioenriched piperazin-2-one product. dicp.ac.cn The key to the high enantioselectivity lies in the ability of the chiral ligand-metal complex to differentiate between the prochiral faces of the imine intermediates formed during the tautomerization process. dicp.ac.cn

Another significant metal-catalyzed approach is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. This method allows for the synthesis of piperazin-2-ones with α-tertiary stereocenters in high enantiomeric excess. rsc.org The proposed mechanism involves the formation of a π-allyl palladium complex, followed by an enantioselective nucleophilic attack by the piperazinone enolate, with the stereochemistry being directed by the chiral phosphine (B1218219) ligand. rsc.org

Table 1: Key Features of a Proposed Palladium-Catalyzed Hydrogenation Cycle

| Step | Description | Significance |

|---|---|---|

| Tautomerization | The pyrazin-2-ol substrate undergoes tautomerization to form enamine and imine intermediates. | Generates the actual species that will be hydrogenated. dicp.ac.cn |

| Dynamic Kinetic Resolution | The imine intermediates are in rapid equilibrium, allowing for the conversion of the less reactive enantiomer into the more reactive one. | Enables a theoretical yield of up to 100% of a single enantiomer from a racemic starting material. dicp.ac.cn |

| Asymmetric Hydrogenation | The chiral Pd-ligand complex selectively adds hydrogen to one prochiral face of the imine. | This is the enantioselectivity-determining step of the reaction. dicp.ac.cn |

| Product Release | The chiral piperazin-2-one product is released, regenerating the catalyst for the next cycle. | Ensures the catalytic nature of the process. |

Stereochemical Control Mechanisms in Organocatalytic Routes

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of piperazin-2-ones. A powerful one-pot strategy utilizes a cinchona alkaloid-derived urea or thiourea (B124793) catalyst to produce C3-substituted piperazin-2-ones and morpholin-2-ones. nih.govnih.gov This "telescoped" process involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govnih.govacs.org

The stereochemical control originates from the chiral catalyst's ability to orchestrate the asymmetric epoxidation step. The catalyst, possessing multiple hydrogen-bonding sites (thiourea moiety) and a basic tertiary amine (the quinuclidine (B89598) core), activates both the nucleophile and the electrophile. It positions the reactants in a specific orientation, leading to a highly enantioselective attack on the double bond to form a chiral epoxide. nih.gov The subsequent domino reaction, where a diamine attacks the epoxide leading to ring-opening and then intramolecular cyclization, proceeds with this stereochemistry intact, thereby furnishing the enantioenriched piperazin-2-one product. nih.govacs.org This method is versatile, allowing for the synthesis of piperazin-2-ones with both aryl and alkyl substitutions at the C3 position. nih.gov

Synthetic Route Optimization and Scalability Considerations

Moving from a laboratory-scale reaction to a large-scale industrial process requires rigorous optimization of the synthetic route. Key considerations include maximizing yield and enantiomeric purity, selecting optimal solvents and reagents, and adhering to the principles of process efficiency and green chemistry.

Yield and Enantiomeric Purity Enhancement

The optimization of reaction conditions is crucial for maximizing both the chemical yield and the enantiomeric purity (ee) of the final product. In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, a systematic screening of catalysts, ligands, additives, and solvents was performed. dicp.ac.cn It was found that using a combination of Pd(OCOCF3)2 with the (R)-TolBINAP ligand in the presence of an acid additive like TsOH·H2O was critical for achieving high enantioselectivity. dicp.ac.cn

Table 2: Effect of Substituents on Yield and Enantioselectivity in Pd-Catalyzed Hydrogenation

| Substrate Substituent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Phenyl | 96 | 90 | dicp.ac.cn |

| 4-MeO-Ph | 95 | 84 | dicp.ac.cn |

| 4-CF3-Ph | 95 | 85 | dicp.ac.cn |

| 4-Cl-Ph | 94 | 89 | dicp.ac.cn |

| 2-Naphthyl | 95 | 88 | dicp.ac.cn |

Conditions: Pd(OCOCF3)2/(R)-TolBINAP, TsOH·H2O, H2 (1000 psi), DCM/benzene, 80 °C. Data extracted from Scheme 2 of the cited literature. dicp.ac.cn

Similarly, in organocatalytic routes, enantioselectivities of up to 99% have been achieved for the synthesis of 3-aryl piperazin-2-ones. nih.gov

Solvent and Reagent System Optimization

The choice of solvent and reagents can dramatically influence reaction outcomes. In the palladium-catalyzed hydrogenation, a solvent system of dichloromethane/benzene (1:1) was found to be optimal. dicp.ac.cn The investigation also highlighted the importance of the acid co-catalyst, with p-Toluenesulfonic acid monohydrate (TsOH·H2O) providing the best results in terms of both yield and enantioselectivity. dicp.ac.cn

For organocatalytic syntheses, the use of commercially available and relatively benign reagents like cumyl hydroperoxide as the oxidant is a key feature. nih.govnih.gov The solvent choice must accommodate the multiple steps of the one-pot sequence. Furthermore, the development of solid-phase reagents, such as SiliaBond Piperazine (Si-PPZ), can simplify purification processes by allowing for easy removal of excess reagents or byproducts through filtration, which is a significant advantage in scaling up syntheses. silicycle.com

Process Efficiency and Green Chemistry Principles

Catalytic methods, in general, are a cornerstone of green chemistry. Using a small amount of a recyclable catalyst (either metal-based or organic) is far more sustainable than traditional methods that rely on stoichiometric amounts of chiral auxiliaries, which generate significant waste. dicp.ac.cnnih.gov The scalability of these catalytic processes is a key advantage; for instance, the palladium-catalyzed hydrogenation has been demonstrated on a gram scale without a loss of efficiency or selectivity, indicating its practicality for larger-scale production. dicp.ac.cn Adopting greener solvent choices and designing energy-efficient processes are ongoing goals in the synthesis of chiral piperazin-2-ones and other pharmaceutical intermediates. figshare.com

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Enantioselective Synthesis

The precise stereochemical control required for the synthesis of (S)-1-Ethyl-5-isopropylpiperazin-2-one necessitates the development of advanced catalytic systems. The enantioselective synthesis of the piperazin-2-one (B30754) core is a field of active research, with several promising strategies that could be adapted and optimized for this specific target.

Current research has demonstrated the efficacy of various catalytic methods for producing chiral piperazin-2-ones. For instance, asymmetric hydrogenation of pyrazin-2-ols catalyzed by palladium has been shown to yield chiral piperazin-2-ones with high enantioselectivity. nih.govnih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones offers another viable route. acs.org A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has also been successfully developed for the synthesis of 3-aryl/alkyl piperazin-2-ones, achieving high yields and excellent enantioselectivity. acs.org

Future research for synthesizing this compound could focus on adapting these existing methods. For example, a potential synthetic route could involve the asymmetric hydrogenation of a suitably substituted pyrazin-2-ol precursor. The development of novel chiral ligands for the metal catalyst will be crucial to achieve high stereoselectivity for the specific ethyl and isopropyl substituents. Organocatalysis also presents a promising avenue, with cinchona alkaloid-derived urea (B33335) and thiourea (B124793) catalysts showing potential for the asymmetric synthesis of related heterocyclic structures. acs.org

A key challenge will be the stereoselective introduction of the isopropyl group at the C5 position. Methodologies such as catalytic asymmetric allylic alkylation, which has been used for the synthesis of α-secondary and α-tertiary piperazin-2-ones, could be explored. acs.org The development of a catalytic system that can control the stereochemistry at both the N1 and C5 positions simultaneously would be a significant advancement.

Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and biological testing. For this compound, advanced computational approaches can provide significant insights into its conformational preferences, potential biological targets, and structure-activity relationships (SAR).

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to 1,4-disubstituted aromatic piperazines to predict their selectivity for dopamine (B1211576) D2 and 5-HT2A receptors. nih.gov These 3D-QSAR models could be adapted to build predictive models for the biological activity of a library of this compound analogs. By correlating computed steric and electrostatic fields with biological activity, these models can guide the design of derivatives with enhanced potency and selectivity.

Molecular docking studies are another powerful tool to explore the potential binding modes of this compound with various biological targets. nih.gov Given the prevalence of the piperazine (B1678402) scaffold in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, docking studies could help identify potential protein targets for this specific molecule. For instance, docking it into the active sites of various enzymes or the binding pockets of receptors could generate hypotheses about its mechanism of action.

Exploration of Undiscovered Mechanistic Biological Activities

The piperazine and piperazin-2-one scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of compounds with diverse biological activities. researchgate.netwisdomlib.orgnih.gov These activities include antimicrobial, antifungal, anticancer, antiviral, and anthelmintic effects. wisdomlib.orgresearchgate.netnih.govnih.gov While the specific biological profile of this compound is yet to be determined, its structural components suggest several avenues for exploration.

The presence of the N-ethyl group in other piperazine-containing compounds has been associated with cytotoxic effects and potential anticancer activity. nih.gov For example, N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have demonstrated significant in vitro anticancer activity. nih.gov Therefore, it would be pertinent to screen this compound for its antiproliferative effects against a panel of cancer cell lines.

Furthermore, various piperazine derivatives have shown significant antimicrobial and antifungal properties. researchgate.netnih.gov The specific substitution pattern of this compound could confer novel antimicrobial or antifungal activity. Screening against a broad spectrum of bacterial and fungal strains, including drug-resistant variants, could uncover valuable therapeutic potential.

The piperazine nucleus is also a common feature in centrally acting agents, including antipsychotics and antidepressants. researchgate.net The lipophilicity and basicity imparted by the ethyl and isopropyl groups could influence the molecule's ability to cross the blood-brain barrier. Therefore, investigating its potential activity on central nervous system (CNS) targets, such as neurotransmitter receptors and transporters, is a logical research direction.

Integration of Piperazin-2-one Scaffolds into Multi-Component Systems

The piperazin-2-one scaffold serves as an excellent building block for the construction of more complex molecular architectures through multi-component reactions (MCRs). MCRs offer a highly efficient and convergent approach to generate chemical diversity, which is a cornerstone of modern drug discovery. capes.gov.br

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, are particularly well-suited for incorporating piperazine-derived scaffolds into larger, more complex structures. capes.gov.br The this compound core could be utilized as a component in an IMCR to rapidly generate a library of diverse compounds. For example, the secondary amine of the piperazinone ring could participate as the amine component in a Ugi reaction, leading to the formation of complex peptidomimetics or other drug-like molecules.

The integration of the this compound scaffold into such multi-component systems would allow for the exploration of a vast chemical space around this chiral core. This strategy could lead to the discovery of novel compounds with unique biological activities that are not inherent to the parent scaffold itself. The combination of the chiral piperazinone with other pharmacophoric fragments in a single molecule could result in synergistic effects or polypharmacology, where a single compound interacts with multiple biological targets.

Future research in this area would involve designing and optimizing MCR protocols that are compatible with the this compound scaffold. The resulting compound libraries could then be screened against a wide range of biological targets to identify new lead compounds for drug development. The structural diversity generated through this approach significantly increases the probability of discovering novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-Ethyl-5-isopropylpiperazin-2-one, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves cyclization of ethylenediamine derivatives with ketones under acidic or basic conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using chiral ligands) are employed. Purity is validated via chiral HPLC or polarimetry, with nuclear magnetic resonance (NMR) spectroscopy confirming structural integrity. Reaction yields and conditions (e.g., solvent, temperature) should be optimized using Design of Experiments (DoE) to minimize racemization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons) and NOESY/ROESY for spatial proximity.

- IR Spectroscopy : Confirm lactam C=O stretching (~1650–1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

Cross-validation with X-ray crystallography (if crystalline) provides definitive stereochemical proof .

Q. How can researchers ensure reproducibility in the synthesis of this compound?

- Methodological Answer :

- Detailed Protocols : Document reaction parameters (e.g., stoichiometry, solvent purity, inert atmosphere).

- Supporting Information : Include raw spectral data, chromatograms, and crystal structure CIF files (if applicable) in supplementary materials.

- Validation : Independent replication by a second lab using the same methodology .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to model transition states and electron density maps.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

Experimental validation via kinetic studies (e.g., monitoring by LC-MS) resolves discrepancies between theoretical and observed reactivity .

Q. What strategies resolve contradictions in observed biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using standardized assays (e.g., IC50 values in enzyme inhibition).

- Confounding Factors : Control variables like solvent (DMSO concentration), cell line viability, and batch-to-batch compound purity.

- Dose-Response Curves : Use nonlinear regression to validate potency thresholds .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

- Methodological Answer :

- Experimental Design :

- Abiotic Compartments : Measure hydrolysis/photolysis rates under varying pH/UV conditions.

- Biotic Compartments : Use OECD 301/307 tests for biodegradation and bioaccumulation in model organisms (e.g., Daphnia magna).

- Analytical Methods : Employ LC-MS/MS for trace quantification in environmental matrices .

Data Presentation and Validation

Table 1 : Key Characterization Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.